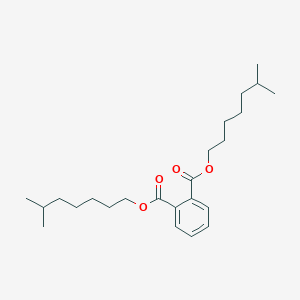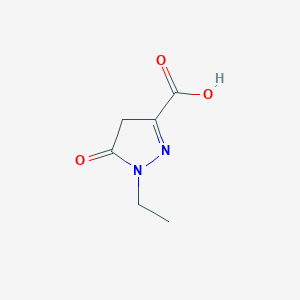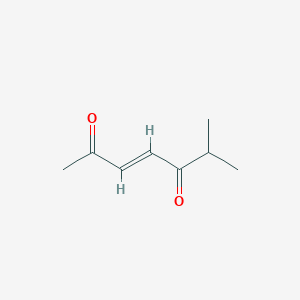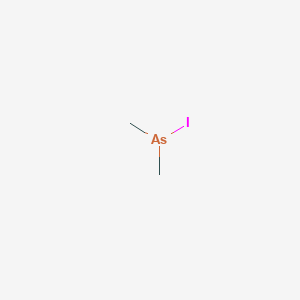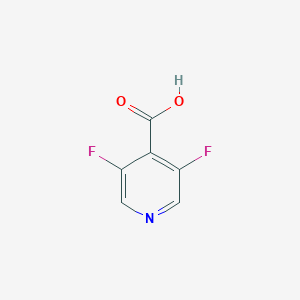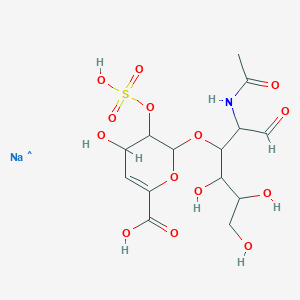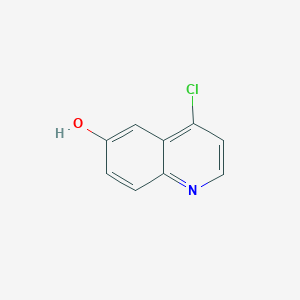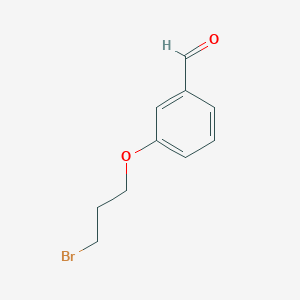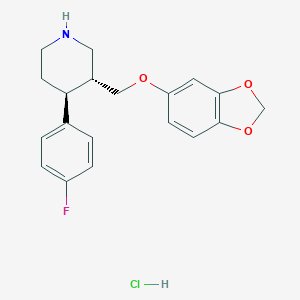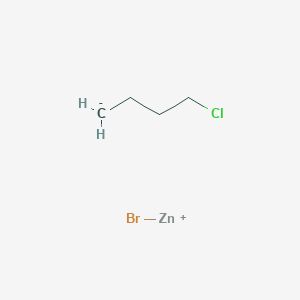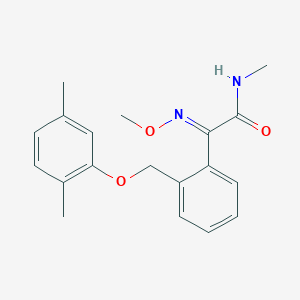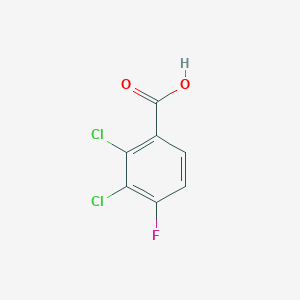
N-甲酰-L-亮氨酸奥利司他
描述
N-Formyl-L-leucine [S-(E)]-1-(2-Nonenyl)dodecyl Ester is a complex organic compound characterized by its unique structure, which includes a long hydrocarbon chain with a double bond and a formylated leucine moiety
科学研究应用
N-Formyl-L-leucine [S-(E)]-1-(2-Nonenyl)dodecyl Ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in cell signaling and membrane interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Formyl-L-leucine [S-(E)]-1-(2-Nonenyl)dodecyl Ester typically involves the following steps:
Formation of the Hydrocarbon Chain: The long hydrocarbon chain with a double bond can be synthesized using methods such as the Wittig reaction or olefin metathesis.
Attachment of the Leucine Moiety: The leucine moiety is introduced through peptide coupling reactions, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Formylation: The final step involves the formylation of the leucine moiety, which can be achieved using formic acid or formyl chloride under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale peptide synthesis techniques, utilizing automated peptide synthesizers and high-throughput purification methods such as high-performance liquid chromatography (HPLC).
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the double bond in the hydrocarbon chain, leading to the formation of epoxides or diols.
Reduction: Reduction reactions can target the formyl group, converting it to a hydroxyl group.
Substitution: The compound can participate in substitution reactions, especially at the formyl group, where nucleophiles can replace the formyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperoxybenzoic acid (mCPBA) for epoxidation.
Reduction: Reagents like sodium borohydride (NaBH4) for reducing the formyl group.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products:
Epoxides and Diols: From oxidation reactions.
Alcohols: From reduction reactions.
Substituted Derivatives: From substitution reactions.
作用机制
The mechanism of action of N-Formyl-L-leucine [S-(E)]-1-(2-Nonenyl)dodecyl Ester involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can act as a reactive site, facilitating interactions with nucleophilic residues in proteins. This can lead to modulation of enzyme activity or receptor signaling pathways, contributing to its biological effects.
相似化合物的比较
(7E,10S)-Henicos-7-en-10-yl N-acetyl-L-leucinate: Similar structure but with an acetyl group instead of a formyl group.
(7E,10S)-Henicos-7-en-10-yl N-formyl-L-valinate: Similar structure but with valine instead of leucine.
Uniqueness: N-Formyl-L-leucine [S-(E)]-1-(2-Nonenyl)dodecyl Ester is unique due to the presence of the formylated leucine moiety, which imparts specific reactivity and biological activity. The long hydrocarbon chain with a double bond also contributes to its distinct physicochemical properties, making it a valuable compound for various applications.
属性
IUPAC Name |
[(E,10S)-henicos-7-en-10-yl] (2S)-2-formamido-4-methylpentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H53NO3/c1-5-7-9-11-13-14-16-18-20-22-26(21-19-17-15-12-10-8-6-2)32-28(31)27(29-24-30)23-25(3)4/h17,19,24-27H,5-16,18,20-23H2,1-4H3,(H,29,30)/b19-17+/t26-,27+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLVOUCDABWAGAC-MKGGYCTOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(CC=CCCCCCC)OC(=O)C(CC(C)C)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCC[C@@H](C/C=C/CCCCCC)OC(=O)[C@H](CC(C)C)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H53NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30562126 | |
| Record name | (7E,10S)-Henicos-7-en-10-yl N-formyl-L-leucinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30562126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130676-63-0 | |
| Record name | Orlistat henicosenyl leucinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130676630 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (7E,10S)-Henicos-7-en-10-yl N-formyl-L-leucinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30562126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ORLISTAT HENICOSENYL LEUCINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W3LAX57YST | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


